

# Why is Tranilast not effective in preventing coronary restenosis

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# Tranilast and Coronary Restenosis: A Technical Support Guide

**Technical Support Center** 

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of why **Tranilast**, despite initial promise, proved ineffective in preventing coronary restenosis in large-scale clinical trials. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams.

## Frequently Asked Questions (FAQs)

Q1: What was the initial scientific rationale for using **Tranilast** to prevent coronary restenosis?

A1: The initial rationale was based on **Tranilast**'s known anti-inflammatory and anti-proliferative properties. In vitro and animal studies demonstrated that **Tranilast** could inhibit key processes in the pathophysiology of restenosis. Specifically, **Tranilast** was shown to:

• Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Restenosis is primarily driven by the proliferation and migration of VSMCs, leading to neointimal hyperplasia and narrowing of the artery.[1][2] **Tranilast** was found to suppress the growth of

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VSMCs stimulated by potent mitogens like platelet-derived growth factor (PDGF) and fetal bovine serum (FBS).[1]

- Induce Cell Cycle Arrest: **Tranilast** was observed to arrest VSMCs in the G0/G1 phase of the cell cycle.[3] This effect was associated with the upregulation of the tumor suppressor proteins p21 and p53, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) necessary for cell cycle progression.[1][3]
- Inhibit Collagen Synthesis: The extracellular matrix, particularly collagen, contributes to the bulk of the restenotic lesion. **Tranilast** was shown to reduce collagen synthesis by VSMCs. [4]
- Suppress Inflammatory Cytokines: Tranilast inhibits the release of inflammatory cytokines such as transforming growth factor-beta (TGF-β), which is a key mediator of fibrosis and VSMC proliferation.

These preclinical findings suggested that **Tranilast** could effectively target the fundamental mechanisms of coronary restenosis.

Q2: Early clinical trials in Japan showed positive results. What were their key findings?

A2: Several smaller-scale clinical trials conducted in Japan during the 1990s and early 2000s reported a significant reduction in angiographic restenosis rates with **Tranilast** treatment following percutaneous transluminal coronary angioplasty (PTCA).

For instance, the **Tranilast** Restenosis Following Angioplasty Trial (TREAT-1) and a subsequent study on directional coronary atherectomy showed that oral administration of **Tranilast** markedly reduced the rate of restenosis as measured by angiography.[5][6] The Second **Tranilast** Restenosis Following Angioplasty Trial (TREAT-2) further supported these findings, demonstrating a significant reduction in the restenosis rate even in patients with restenotic lesions.

Q3: Why did the large-scale PRESTO trial show that **Tranilast** was ineffective?

A3: The Prevention of REStenosis with **Tranilast** and its Outcomes (PRESTO) trial, a large, multicenter, randomized, double-blind, placebo-controlled study involving 11,484 patients, failed to demonstrate a beneficial effect of **Tranilast** on clinical or angiographic outcomes.[7]

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The primary endpoint, a composite of death, myocardial infarction, or ischemia-driven target vessel revascularization, was not significantly different between the **Tranilast** and placebo groups.[7] Furthermore, the angiographic substudy showed no improvement in minimal lumen diameter or plaque volume with **Tranilast** treatment.[7]

Several factors may explain the discrepancy between the PRESTO trial and the earlier Japanese trials:

- Patient Population: The PRESTO trial enrolled a broader, more diverse "all-comer" patient population in a Western setting, which may have had different baseline characteristics and risk factors compared to the more homogenous patient population in the Japanese trials.[8]
- Procedural Differences: The Japanese trials primarily focused on patients undergoing
  conventional balloon angioplasty. In contrast, the PRESTO trial was conducted in an era
  where coronary stenting was becoming the standard of care. The pathophysiology of in-stent
  restenosis can differ from that of post-angioplasty restenosis, with a more pronounced
  inflammatory and fibrotic response, which **Tranilast** may not have been potent enough to
  overcome.
- Trial Design and Endpoints: The PRESTO trial was significantly larger and more rigorously designed to assess clinical endpoints, whereas the earlier trials were smaller and focused on angiographic endpoints, which may not always translate to clinical benefit.[8]
- Dosage and Duration: While various doses and durations were tested in PRESTO, it's possible that the optimal therapeutic window for **Tranilast** in a diverse population with varying degrees of vascular injury was not achieved.[8]
- Adverse Effects: A notable finding in the PRESTO trial was the significant incidence of liver
  enzyme abnormalities in the **Tranilast** groups, leading to a high rate of treatment
  discontinuation.[7] This may have reduced the overall efficacy in the intent-to-treat analysis.

Q4: What are the key signaling pathways involved in coronary restenosis that **Tranilast** was expected to modulate?

A4: Coronary restenosis is a complex process involving multiple signaling pathways. **Tranilast** was anticipated to interfere with these pathways at several key points. The primary pathway

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involves the response to vascular injury, leading to the proliferation and migration of vascular smooth muscle cells (VSMCs) and the deposition of extracellular matrix (ECM).

Following balloon angioplasty or stent placement, the arterial wall is injured, triggering an inflammatory response. Platelets adhere to the site of injury and release growth factors, most notably Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β).

- PDGF Signaling: PDGF binds to its receptor on VSMCs, activating downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways promote cell cycle progression, leading to VSMC proliferation and migration from the media to the intima of the vessel wall.
- TGF-β Signaling: TGF-β is a potent stimulator of collagen and other ECM protein synthesis by VSMCs, contributing to the fibrotic component of the neointima.
- Cell Cycle Regulation: The proliferation of VSMCs is tightly controlled by cell cycle regulatory
  proteins. Tranilast was shown to upregulate the expression of p21 and p53. p21 is a cyclindependent kinase inhibitor that binds to and inactivates cyclin/CDK complexes, thereby
  halting the cell cycle in the G1 phase and preventing DNA replication and cell division. p53 is
  a tumor suppressor protein that can induce the expression of p21 in response to cellular
  stress.

The diagrams below illustrate these pathways and the intended points of intervention for **Tranilast**.

## **Troubleshooting Experimental Discrepancies**

Issue: In-house in vitro experiments show a significant inhibitory effect of **Tranilast** on VSMC proliferation, but this is not translating to in vivo animal models.

Possible Causes and Solutions:

 Pharmacokinetics and Bioavailability: Tranilast may have poor bioavailability or rapid metabolism in the animal model, resulting in suboptimal plasma concentrations at the site of arterial injury.



- Troubleshooting: Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of **Tranilast** in the animal model. Adjust the dosage and route of administration accordingly.
- Different Proliferative Stimuli: The in vitro assay may use a single, potent mitogen (e.g., PDGF-BB), while the in vivo environment involves a complex milieu of growth factors and inflammatory cytokines.
  - Troubleshooting: Use a more complex in vitro model, such as co-culture with endothelial cells or macrophages, or use serum from animals that have undergone balloon angioplasty to stimulate VSMC proliferation.
- Species-Specific Differences: There may be differences in the cellular response to **Tranilast** between the cell line used in vitro and the animal model.
  - Troubleshooting: If possible, use primary VSMCs isolated from the same species as the in vivo model for in vitro experiments.

### **Data Presentation**

Table 1: Comparison of Key Clinical Trials of **Tranilast** for Coronary Restenosis



Feature	TREAT-1	TREAT-2	PRESTO	
Publication Year	1998	2002	2003	
Number of Patients	255	297	11,484	
Primary Endpoint	Angiographic Restenosis	Angiographic Restenosis	Major Adverse Cardiac Events (MACE)	
Intervention	PTCA	PTCA	PTCA with or without Stenting	
Patient Population	Japanese	Japanese	Predominantly Western	
Tranilast Dosage	300 mg/d and 600 mg/d	600 mg/d	300 mg BID and 450 mg BID	
Treatment Duration	3 months	3 months	1 and 3 months	
Restenosis Rate (Tranilast)	14.7% (600 mg/d)	18.8%	No significant difference from placebo	
Restenosis Rate (Placebo)	46.5%	44.1%	N/A (focus on MACE)	
MACE Rate (Tranilast)	Not the primary endpoint	Not the primary endpoint	15.5% - 16.1%	
MACE Rate (Placebo)	Not the primary endpoint	Not the primary endpoint	15.8%	
Key Conclusion	Effective in reducing angiographic restenosis	Effective in reducing angiographic restenosis	Not effective in reducing MACE or angiographic restenosis	

Data compiled from multiple sources.[6][7][9]

Table 2: In Vitro Efficacy of **Tranilast** on Vascular Smooth Muscle Cells



Parameter	Cell Type	Stimulant	Tranilast Concentrati on	Effect	Reference
Proliferation (IC50)	Rat Aortic SMCs	10% FBS or PDGF	100 μΜ	Inhibition of cell growth	[1]
Migration	Rat Aortic SMCs	10% FCS	10-300 μΜ	Dose- dependent inhibition	[4]
Collagen Synthesis	Rat Aortic SMCs	10% FCS	10-300 μΜ	Dose- dependent inhibition	[4]
Cell Cycle Arrest	Human Coronary SMCs	N/A	Not specified	Arrest at G0/G1 phase	[3]
p21 and p53 Expression	Human Coronary SMCs	N/A	Not specified	Increased expression	[3]
CDK2 Activity	Human Coronary SMCs	N/A	Not specified	Decreased activity	[3]

## **Experimental Protocols**

- 1. In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
- Cell Culture:
  - Isolate VSMCs from the thoracic aorta of male Sprague-Dawley rats by enzymatic digestion.
  - Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.



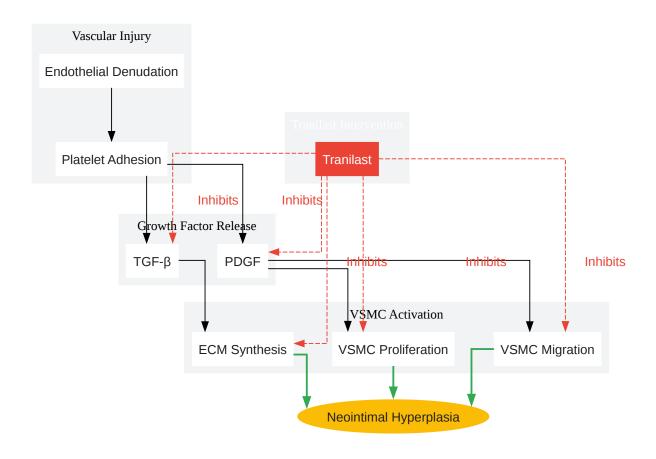
- Use cells between passages 3 and 8 for experiments.
- Experimental Procedure:
  - Seed VSMCs in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well and allow them to adhere for 24 hours.
  - Synchronize the cells in the G0 phase by incubating them in serum-free DMEM for 48 hours.
  - Pre-treat the cells with varying concentrations of Tranilast (e.g., 10, 30, 100, 300 μM) or vehicle (DMSO) for 1 hour.
  - Stimulate cell proliferation by adding DMEM containing 10% FBS or a specific mitogen such as PDGF-BB (e.g., 20 ng/mL).
  - Incubate the cells for 24-48 hours.
- Assessment of Proliferation:
  - Quantify cell proliferation using a colorimetric assay such as the MTT assay or by direct cell counting using a hemocytometer.
  - Alternatively, measure DNA synthesis by assessing the incorporation of BrdU or [3H]thymidine.
- 2. Rat Carotid Artery Balloon Injury Model
- Animal Preparation:
  - Use male Sprague-Dawley rats weighing 350-400g.
  - Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
  - Maintain the animals on a heating pad to ensure a constant body temperature.
- Surgical Procedure:



- Make a midline incision in the neck to expose the left common carotid artery (CCA),
   external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and place temporary ligatures around the proximal CCA and the ICA.
- Introduce a 2F Fogarty balloon catheter through a small incision in the ECA and advance it to the aortic arch.
- Inflate the balloon with saline to a pressure of 2 atmospheres and withdraw it three times with rotation to denude the endothelium of the CCA.
- Remove the catheter, ligate the ECA stump, and restore blood flow to the CCA and ICA.
- Close the incision in layers.
- Tranilast Administration:
  - Administer Tranilast or vehicle to the rats daily by oral gavage, starting 3 days before the balloon injury and continuing for 14 days after the injury.
- Tissue Harvesting and Analysis:
  - At 14 days post-injury, euthanize the rats and perfuse-fix the carotid arteries with 4% paraformaldehyde.
  - Excise the injured and contralateral control carotid arteries.
  - Embed the arteries in paraffin and cut cross-sections.
  - Stain the sections with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) to visualize the vessel structure and elastic laminae.
  - Perform morphometric analysis using image analysis software to measure the areas of the lumen, intima, and media. Calculate the intima-to-media ratio as an index of neointimal hyperplasia.

## **Mandatory Visualizations**

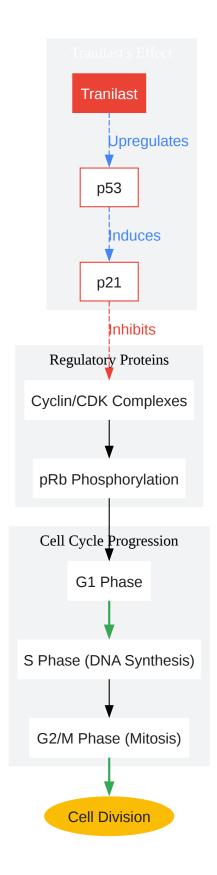




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Caption: Overview of the Pathophysiology of Restenosis and **Tranilast**'s Proposed Mechanism of Action.





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Caption: Tranilast's Mechanism of Inducing Cell Cycle Arrest in Vascular Smooth Muscle Cells.



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